Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as bromine, methoxy, and piperazine. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Methoxylation: The methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Piperazine Substitution: The piperazine moiety can be attached through a nucleophilic substitution reaction involving a suitable piperazine derivative and a halomethyl benzofuran intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to the modulation of metabolic pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate .
- Ethyl 6-bromo-2-methyl-5-((4-methylbenzyl)oxy)-1-benzofuran-3-carboxylate .
These compounds share structural similarities but differ in the nature and position of substituents, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C24H27BrN2O4 |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O4/c1-4-30-24(28)23-17-13-21(29-3)18(25)14-20(17)31-22(23)15-26-9-11-27(12-10-26)19-8-6-5-7-16(19)2/h5-8,13-14H,4,9-12,15H2,1-3H3 |
InChI Key |
CSQQJNJFOOHFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)CN3CCN(CC3)C4=CC=CC=C4C |
Origin of Product |
United States |
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